molecular formula C22H34Cl2N6O2 B8276320 Bullet CAS No. 8070-94-8

Bullet

Cat. No. B8276320
CAS RN: 8070-94-8
M. Wt: 485.4 g/mol
InChI Key: OPEJREWCUYTRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05183690

Procedure details

Combined procedures of Examples 4 and 22 were repeated except that the initial starch-agent blend contained 6% atrazine instead of 5% (Example 4); and alachlor was substituted for metolachlor (Example 22). The product (14-20 mesh) encapsulated 95% of the initial agents and swelled 340% in water.
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][CH:12]([CH3:14])[CH3:13])[N:5]=1.[CH3:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([CH2:31][CH3:32])[C:22]=1[N:23]([C:27]([CH2:29][Cl:30])=[O:28])[CH2:24][O:25][CH3:26].CCC1C(N(C(CCl)=O)C(COC)C)=C(C)C=CC=1>O>[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][CH:12]([CH3:13])[CH3:14])[N:5]=1.[CH3:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([CH2:31][CH3:32])[C:22]=1[N:23]([C:27]([CH2:29][Cl:30])=[O:28])[CH2:24][O:25][CH3:26] |f:4.5|

Inputs

Step One
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.